n-(2-Aminophenyl)-4-((4-fluoro-2h-indazol-2-yl)methyl)benzamide
Description
Chemical Structure and Properties N-(2-Aminophenyl)-4-((4-fluoro-2H-indazol-2-yl)methyl)benzamide (CAS: 920315-44-2) is a benzamide derivative featuring a 4-fluoroindazole moiety. Its molecular formula is C₂₂H₂₀N₄O₂F, with a molar mass of 372.42 g/mol . The 2-aminophenyl group contributes to hydrogen-bonding interactions, which may influence receptor binding or enzymatic inhibition.
Properties
CAS No. |
920315-08-8 |
|---|---|
Molecular Formula |
C21H17FN4O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(4-fluoroindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17FN4O/c22-17-4-3-7-19-16(17)13-26(25-19)12-14-8-10-15(11-9-14)21(27)24-20-6-2-1-5-18(20)23/h1-11,13H,12,23H2,(H,24,27) |
InChI Key |
DUYQVJDFZNHQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C(=N3)C=CC=C4F |
Origin of Product |
United States |
Biological Activity
N-(2-Aminophenyl)-4-((4-fluoro-2H-indazol-2-yl)methyl)benzamide, with the CAS number 920314-92-7, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indazole moiety, which is known for its diverse biological activities, including antitumor effects. The presence of a fluorine atom in the indazole ring enhances the compound's biological potency and selectivity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition, apoptosis induction |
| CFI-400945 | HCT116 | <0.001 | PLK4 inhibition |
| 82a | KMS-12 BM | 1.40 | Inhibition of Pim kinases |
These findings suggest that the compound may function as a potent antitumor agent through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit histone deacetylases (HDACs), particularly HDAC3. This class of enzymes is crucial in regulating gene expression and is often overexpressed in cancer cells. The reported IC50 value for HDAC3 inhibition by related compounds is approximately 95.48 nM, indicating strong activity against this target .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that this compound derivatives significantly inhibited the proliferation of various cancer cell lines, including HepG2 and HCT116. The mechanism was primarily through HDAC inhibition and induction of apoptosis, leading to G2/M phase arrest in the cell cycle.
- In Vivo Studies : Animal models have shown that compounds with similar structures can effectively reduce tumor growth in xenograft models. For example, FNA exhibited a tumor growth inhibition (TGI) of 48.89% compared to standard treatments like SAHA .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents such as taxol enhances anticancer efficacy. This synergy suggests potential for developing combination therapies in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Structure : Replaces the indazole ring with a 1,3,4-oxadiazole scaffold linked to a naphthalene group.
- Activity : Demonstrated potent histone deacetylase (HDAC) inhibitory activity , attributed to the oxadiazole’s planar structure enhancing DNA interaction .
N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide
- Structure : Substitutes the 4-fluoro group with a methoxy (-OCH₃) group on the indazole ring.
- Impact : Methoxy is electron-donating, reducing electronegativity compared to fluorine. This may decrease metabolic stability but improve solubility .
Analogues with Substituent Variations on the Benzamide Core
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide
- Structure : Features a 2-methoxyethoxy side chain and a methyl group on the phenyl ring.
N-(2-Amino-4-fluorophenyl)-4-((2,2,2-trifluoroacetamido)methyl)benzamide (177a)
- Structure : Contains a trifluoroacetamido (-COCF₃) group instead of the indazole ring.
- Activity : Designed as an HDAC inhibitor ; the trifluoromethyl group improves metabolic resistance and lipophilicity .
Bromo- and Nitro-Substituted Benzamides
- Examples :
- 4-Bromo-N-(2-nitrophenyl)benzamide : Bromine increases molecular weight (391.2 g/mol) and steric bulk, while the nitro group enhances electrophilicity .
- N-(2,2-Diphenylethyl)-4-nitrobenzamide : The diphenylethyl group introduces steric hindrance, likely reducing binding affinity but improving selectivity .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
Key Observations :
Electron-Withdrawing vs. Donating Groups : Fluorine (target compound) enhances stability and binding via dipole interactions, while methoxy (analogue) improves solubility but reduces metabolic resistance.
Heterocyclic Influence : Indazole (target) offers a balance of planarity and electronic effects, whereas oxadiazole () provides rigidity for stronger DNA/protein interactions.
Side-Chain Modifications : Trifluoroacetamido (177a) and diphenylethyl () groups tailor lipophilicity and steric effects for target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
